4-Methyl-3-nitrophenol
CAS No.: 2042-14-0
Cat. No.: VC20764458
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2042-14-0 |
|---|---|
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 4-methyl-3-nitrophenol |
| Standard InChI | InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 |
| Standard InChI Key | BQEXDUKMTVYBRK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
4-Methyl-3-nitrophenol possesses a well-defined molecular structure that can be represented through various chemical notations. The compound features a phenolic hydroxyl group, providing acidic properties, alongside a methyl group that contributes electron density and a nitro group that withdraws electron density from the aromatic ring.
The structural representation can be described using several chemical identifiers:
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SMILES Notation: CC1=C(C=C(C=C1)O)N+[O-]
The structural arrangement creates unique electronic properties within the molecule, with the nitro group acting as an electron-withdrawing substituent and the methyl group serving as an electron-donating group. This electronic distribution influences the compound's reactivity, particularly toward electrophilic and nucleophilic reagents.
Chemical Reactivity
The presence of both the hydroxyl and nitro groups gives 4-Methyl-3-nitrophenol distinctive chemical reactivity. The phenolic hydroxyl group exhibits acidic properties, making the compound capable of forming salts with bases. The nitro group enhances this acidity through its strong electron-withdrawing effect. Additionally, the nitro group can undergo reduction reactions to form the corresponding amino compound under appropriate conditions.
The methyl group, positioned para to the hydroxyl group, can participate in oxidation reactions and serves as a potential site for functionalization in organic synthesis. This combination of functional groups makes 4-Methyl-3-nitrophenol versatile in chemical transformations and valuable in the preparation of more complex organic molecules.
Nomenclature and Identification
Systematic Naming
The IUPAC name of the compound is 4-methyl-3-nitrophenol , which systematically describes the positions of substituents on the phenol ring. In this naming convention, the phenol (hydroxybenzene) serves as the parent structure, with position numbering beginning at the carbon bearing the hydroxyl group.
Synonyms and Alternative Names
The compound is known by numerous synonyms in the chemical literature, reflecting different naming conventions and historical practices. Some of the most common alternative names include:
This diversity of names reflects the compound's relationship to different parent structures (phenol, cresol, or toluene) and the various conventions for identifying substituent positions.
Registry Numbers and Database Identifiers
For regulatory, commercial, and research purposes, 4-Methyl-3-nitrophenol is identified by several standard registry numbers:
Physical Properties
Basic Physical Characteristics
4-Methyl-3-nitrophenol exists as a pale yellow crystalline solid at room temperature . Its physical appearance and state are important considerations for handling, storage, and application in various chemical processes. The compound exhibits the following physical properties:
Table 1: Basic Physical Properties of 4-Methyl-3-nitrophenol
Thermodynamic Properties
The thermal behavior of 4-Methyl-3-nitrophenol is characterized by the following thermodynamic properties:
Table 2: Thermodynamic Properties of 4-Methyl-3-nitrophenol
| Property | Value | Source |
|---|---|---|
| Melting Point | 77-81°C | |
| Boiling Point | 276.0±28.0°C at 760 mmHg | |
| Flash Point | 125.2±12.5°C | |
| Density | 1.3±0.1 g/cm³ | |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
These thermodynamic properties are essential for understanding the compound's physical behavior under various conditions and for designing appropriate handling and processing protocols in laboratory and industrial settings.
Spectroscopic Properties
The spectroscopic characteristics of 4-Methyl-3-nitrophenol provide valuable information for its identification and structural analysis. While specific spectral data was limited in the search results, the compound's structural features suggest characteristic absorption patterns in various spectroscopic methods:
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The aromatic ring would show characteristic signals in NMR spectroscopy
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The hydroxyl, methyl, and nitro groups would contribute distinctive infrared absorption bands
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The compound would exhibit characteristic UV-visible absorbance due to its aromatic nature and substituents
The refractive index of 4-Methyl-3-nitrophenol is reported as 1.597 , which can be useful for optical identification and purity assessment.
Preparation Methods
Synthetic Routes
According to patent information, a method for preparing 4-methyl-3-nitrophenol involves several key steps starting from cresol . The synthetic process can be summarized as follows:
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Esterification: The process begins with charging cresol into a solution containing alkali and water .
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Nitration: The esterified intermediate undergoes nitration under controlled conditions.
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Hydrolysis: The nitrated intermediate is then hydrolyzed.
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Isolation: The final product is isolated by cooling the hydrolyzed solution to 8-10°C, followed by acidification with 1:1 HCl, which results in precipitation of 4-methyl-3-nitrophenol .
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Purification: The precipitate is collected by centrifugation to obtain the crude product .
This synthetic route represents an industrial approach to producing 4-methyl-3-nitrophenol on a relatively large scale, as indicated by the reference to a 1000L reactor in the patent information .
Reaction Conditions and Considerations
The preparation of 4-methyl-3-nitrophenol requires careful control of reaction conditions to ensure product quality and yield. Some important considerations include:
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Temperature control during nitration to prevent over-nitration or formation of byproducts
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Precise pH control during the acidification step to ensure complete precipitation
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Cooling to 8-10°C during the isolation phase to optimize crystal formation
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Proper mixing and reaction time management, with intensification periods of 2-4 hours mentioned in the patent
These process parameters are critical for achieving high-quality product with acceptable purity levels and minimizing the formation of unwanted byproducts or isomers.
Applications and Uses
Research Applications
4-Methyl-3-nitrophenol is primarily designated for research use only (RUO) , suggesting its application in laboratory settings for various scientific investigations. While specific applications were limited in the search results, the compound's structural features suggest potential uses in:
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Organic synthesis as an intermediate for more complex molecules
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Structure-activity relationship studies in medicinal chemistry
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Development of analytical methods for environmental monitoring
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